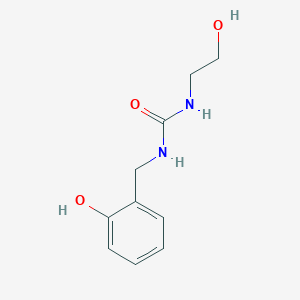
N-(2-hydroxyethyl)-N'-(2-hydroxybenzyl)urea
Cat. No. B8373114
M. Wt: 210.23 g/mol
InChI Key: GQMAXODTDWLTDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04636511
Procedure details


59.6 g of N-(2-hydroxyethyl)-N'-(2-benzyloxybenzyl)urea are dissolved in 600 ml of methanol and hydrogenated in the presence of 6 g of Pd/C-catalysyt (5%). After 2 hours the hydrogenation ceases. The catalyst is suction-filtered, and the filtrate concentrated by evaporation in vacuo. The residue is recrystallised from 350 ml of ethyl acetate; the pure product melts at 100°-101°.
Name
N-(2-hydroxyethyl)-N'-(2-benzyloxybenzyl)urea
Quantity
59.6 g
Type
reactant
Reaction Step One

[Compound]
Name
Pd/C-catalysyt
Quantity
6 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][NH:4][C:5]([NH:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[O:15]CC1C=CC=CC=1)=[O:6]>CO>[OH:1][CH2:2][CH2:3][NH:4][C:5]([NH:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[OH:15])=[O:6]
|
Inputs


Step One
|
Name
|
N-(2-hydroxyethyl)-N'-(2-benzyloxybenzyl)urea
|
|
Quantity
|
59.6 g
|
|
Type
|
reactant
|
|
Smiles
|
OCCNC(=O)NCC1=C(C=CC=C1)OCC1=CC=CC=C1
|
[Compound]
|
Name
|
Pd/C-catalysyt
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The catalyst is suction-filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate concentrated by evaporation in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is recrystallised from 350 ml of ethyl acetate
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
OCCNC(=O)NCC1=C(C=CC=C1)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
